molecular formula C25H18ClN3O2 B2691623 1-(3-chloro-4-methylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 932334-00-4

1-(3-chloro-4-methylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No. B2691623
M. Wt: 427.89
InChI Key: AXXRYIOLVXREKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloro-4-methylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H18ClN3O2 and its molecular weight is 427.89. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloro-4-methylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-4-methylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structure Analysis

Hydrazone derivatives and pyrazolo[3,4-b]quinoline derivatives are known for their wide range of biological activities, including antimicrobial and antiviral properties. Research has explored various synthetic pathways and structural configurations of these compounds, highlighting their potential value in pharmaceutical applications. For example, dry grinding and methanol presence methodologies have been used to synthesize different derivatives, further detailed by molecular and supramolecular structure analyses through hydrogen and π-π stacking interactions (Kumara et al., 2016).

Anticancer Properties

Isoxazolequinoxaline derivatives have shown promise in anticancer research, with studies on novel isoxazolquinoxaline (IZQ) compounds exhibiting potent interactions against homo sapiens protein targets. This research underscores the compound's potential as an anti-cancer drug, supported by comprehensive structural, computational, and biological evaluations (Abad et al., 2021).

Optical and Electronic Properties

The exploration of optical absorption measurements and quantum-chemical simulations on pyrazolo[3,4-b]quinoline derivatives reveals insights into their electronic structures and photophysical behavior. This research is critical for developing materials with potential applications in optoelectronics and photonics (Koścień et al., 2003).

Antioxidant Activity

Research on novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and related compounds has introduced new antioxidant molecules. These studies have contributed to the understanding of their structural features and antioxidant efficacy, providing a basis for further development of antioxidant agents (Hassan et al., 2017).

properties

IUPAC Name

12-(3-chloro-4-methylphenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O2/c1-15-7-8-17(11-20(15)26)29-25-18-12-22-23(31-10-9-30-22)13-21(18)27-14-19(25)24(28-29)16-5-3-2-4-6-16/h2-8,11-14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXRYIOLVXREKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=N2)C6=CC=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-methylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.